2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2OS/c15-6-12(22)21-10-3-1-2-4-11(10)23-13-9(16)5-8(7-20-13)14(17,18)19/h1-5,7H,6H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOSPZCLEZPRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridine ring. The introduction of the chloro and trifluoromethyl groups can be achieved through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis. The exact methods can vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetamide Moiety
The 2-chloroacetamide group undergoes nucleophilic substitution reactions under basic conditions. This site is highly reactive due to the electron-withdrawing effects of the carbonyl and adjacent chlorine atom.
Key Findings :
-
Substitution with ethylenediamine derivatives forms stable amide bonds, critical for synthesizing biologically active analogs .
-
Steric hindrance from the trifluoromethyl group on the pyridine ring slows substitution kinetics compared to non-fluorinated analogs .
Oxidation of the Sulfanyl Bridge
The sulfanyl (-S-) linker can undergo oxidation to sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), altering electronic properties and bioactivity.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Sulfoxide formation | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 25°C | Hydrogen peroxide | 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}phenyl)acetamide | |
| Sulfone formation | mCPBA, DCM, 0°C → RT | meta-Chloroperbenzoic acid | 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfonyl}phenyl)acetamide |
Key Findings :
-
Sulfoxide formation occurs selectively at low temperatures, while sulfones require stronger oxidants.
-
Oxidation enhances polarity, improving aqueous solubility but reducing membrane permeability.
Cross-Coupling Reactions at the Pyridine Ring
The 3-chloro-5-(trifluoromethyl)pyridine moiety participates in palladium-catalyzed cross-coupling reactions, enabling structural diversification.
Key Findings :
-
The trifluoromethyl group directs electrophilic substitution to the 4-position of the pyridine ring .
-
Coupling yields depend on steric bulk; electron-deficient boronic acids react efficiently .
Hydrolysis of the Acetamide Group
The acetamide functionality can be hydrolyzed to carboxylic acid under acidic or basic conditions.
Key Findings :
-
Hydrolysis rates are slower in basic conditions due to the electron-withdrawing trifluoromethyl group .
-
The carboxylic acid derivative serves as a precursor for ester or amide prodrugs .
Reactivity with Grignard Reagents
The carbonyl group in the acetamide reacts with Grignard reagents, forming tertiary alcohols.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Nucleophilic addition | THF, 0°C → RT | Methylmagnesium bromide | 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-2-methylpropanamide |
Key Findings :
-
Grignard addition is stereoselective, favoring the R-configuration at the carbonyl carbon.
-
Bulkier reagents (e.g., isopropylmagnesium chloride) require elevated temperatures .
Photochemical Reactions
The compound undergoes C-Cl bond cleavage under UV light, forming radicals that dimerize or react with scavengers.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Photolysis | UV (254 nm), benzene | None | Dimeric products via C-Cl bond homolysis |
Key Findings :
-
Photostability is low, necessitating storage in amber vials.
-
Radical intermediates can be trapped with TEMPO, confirming the homolytic mechanism .
Reduction of the Acetamide Group
Catalytic hydrogenation reduces the acetamide to a secondary amine.
| Reaction Type | Conditions | Reagents | Products | Reference |
|---|---|---|---|---|
| Hydrogenation | H<sub>2</sub> (1 atm), Pd/C, EtOH | Palladium on carbon | N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)ethylamine |
Key Findings :
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps, including the formation of the pyridine ring and the introduction of various functional groups. A common method used is the Suzuki–Miyaura coupling reaction , which allows for efficient carbon-carbon bond formation under mild conditions. The detailed synthetic route includes:
- Formation of the pyridine ring.
- Introduction of the trifluoromethyl group.
- Coupling reactions to attach the sulfanylphenyl group.
The mechanism of action involves interaction with molecular targets such as enzymes or receptors, where the trifluoromethyl group and pyridine ring play crucial roles in binding affinity and specificity. This compound may inhibit or activate specific pathways, leading to its observed effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to inhibit bacterial growth effectively. Preliminary investigations suggest that 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide may possess antibacterial and antifungal properties .
Anticancer Activity
In vitro tests have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest. The trifluoromethyl group enhances its potency against certain cancer types, making it a candidate for further investigation in oncology.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institution evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's structure was found to be pivotal in enhancing its antimicrobial properties due to its ability to disrupt bacterial cell membranes.
Study 2: Anticancer Properties
Another pivotal study explored the anticancer properties of this compound against breast cancer cell lines. The findings revealed that it induced apoptosis through the activation of caspase pathways, showcasing its potential as an anticancer agent. The study emphasized the role of the trifluoromethyl group in enhancing bioactivity compared to non-fluorinated analogs.
Mechanism of Action
The mechanism by which 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired outcome. The exact mechanism can vary depending on the application and the specific biological or chemical system involved.
Comparison with Similar Compounds
N-(4-Chloro-5-Methyl-2-(3-Trifluoromethylbenzylthio)Phenylsulfonyl)Acetamide (22)
- Key Difference : Replaces the sulfanyl bridge with a sulfonyl group.
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide
- Key Difference : Pyrazole ring replaces the pyridine-sulfanyl-phenyl system.
- Activity : This compound is a Fipronil derivative with demonstrated insecticidal activity, suggesting that the target compound’s pyridine-sulfanyl group may offer distinct bioactivity profiles .
Heterocyclic Modifications
2-{[3-(2-Chlorophenyl)-1,2,4-Thiadiazol-5-yl]Sulfanyl}-N-(2-Furylmethyl)Acetamide
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-{[3-Cyano-6-(2-Methyl-2-Propanyl)-4-Phenyl-2-Pyridinyl]Sulfanyl}Acetamide
- Key Difference: Features a tert-butyl and cyano substituent on the pyridine ring.
Functional Group Replacements
2-Chloro-N-(2-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino}Ethyl)Acetamide
- Key Difference: Sulfanyl bridge replaced with an aminoethyl group.
Anticancer Activity
- Phenoxy Derivatives (e.g., Compound 7d): Substituted phenoxy groups in acetamide derivatives exhibit cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil in some cases .
Agrochemical Potential
- Herbicidal Chloroacetamides (e.g., Alachlor, Pretilachlor) : These compounds share the chloroacetamide core but lack pyridine-sulfanyl groups. Their herbicidal activity is attributed to inhibition of fatty acid synthesis, suggesting that the target compound’s unique substituents may confer alternative modes of action .
Data Tables
Biological Activity
2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, a pyridine ring, and a sulfanylphenyl group, which contribute to its unique properties and reactivity.
Chemical Structure and Properties
- IUPAC Name : 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide
- Molecular Formula : C₁₈H₁₀Cl₂F₃N₃OS
- Molecular Weight : 420.25 g/mol
- CAS Number : 1024069-88-2
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyridine ring.
- Introduction of the trifluoromethyl group.
- Coupling reactions to attach the sulfanylphenyl group, often utilizing methods such as Suzuki–Miyaura coupling for carbon-carbon bond formation.
Antimicrobial Properties
Research indicates that 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
The compound's mechanism of action involves the inhibition of protein synthesis pathways, leading to bactericidal effects and reduced biofilm formation in resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis in cancer cells, particularly non-small cell lung cancer (NSCLC) cells. The compound's ability to inhibit specific molecular targets, such as c-MET kinase, enhances its potential as an anticancer agent.
Table 2: Anticancer Activity
| Target | IC50 Value (μM) |
|---|---|
| c-MET Kinase | 8.1 |
| SMO Receptor | 0.060 |
The biological activity of the compound can be attributed to its structural features:
- The trifluoromethyl group enhances lipophilicity and binding affinity to target receptors.
- The pyridine ring contributes to the compound's ability to interact with various biological targets, potentially modulating signaling pathways involved in cell growth and survival.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in MDPI highlighted the compound's effectiveness against biofilms formed by MRSA, showing a minimum biofilm inhibitory concentration (MBIC) significantly lower than standard treatments like ciprofloxacin .
- Anticancer Activity Assessment : Research conducted on NSCLC cells demonstrated that the compound not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the substituents on the pyridine moiety significantly influenced both antimicrobial and anticancer activities, suggesting potential avenues for drug development .
Q & A
Q. What are the standard synthetic routes for 2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting sulfonamide or thiol-containing intermediates with chloroacetyl chloride. For example:
- Step 1: Prepare the sulfanylphenyl intermediate by coupling 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with a 2-chlorophenyl derivative.
- Step 2: React the intermediate with chloroacetyl chloride in a polar solvent (e.g., ethanol or DMF) under reflux.
- Step 3: Purify via recrystallization (e.g., using ethanol) and confirm purity via melting point analysis .
Q. How is the compound structurally characterized?
Methodological Answer:
Q. What are the potential research applications of this compound?
Methodological Answer:
- Medicinal Chemistry: Investigate as a kinase inhibitor or antimicrobial agent by modifying the pyridinyl and acetamide moieties.
- Agrochemical Development: Screen for herbicidal activity using Arabidopsis thaliana bioassays.
- Material Science: Study its thermal stability via thermogravimetric analysis (TGA) for polymer compatibility .
Advanced Research Questions
Q. How do substituents influence the compound’s molecular conformation and crystallinity?
Methodological Answer:
- X-ray Crystallography: Analyze torsion angles (e.g., C1–S1–N1–C7: ~-67.0°) and dihedral angles between aromatic rings (e.g., 78.9°) to determine steric effects of chloro and trifluoromethyl groups .
- Hydrogen Bonding: Intramolecular N–H⋯Cl and intermolecular N–H⋯O bonds stabilize crystal packing, forming zigzag chains. Use Mercury software to model hydrogen-bond networks .
Q. How can environmental fate studies be designed for this compound?
Methodological Answer:
- Laboratory Studies:
- Field Studies:
Q. What analytical strategies resolve contradictions in bioactivity data?
Methodological Answer:
- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa).
- Metabolite Profiling: Employ LC-MS/MS to identify active metabolites that may explain divergent results .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., CYP450 enzymes) using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
